molecular formula C28H50N2O2 B10771562 (-)-xestospongin C

(-)-xestospongin C

Cat. No.: B10771562
M. Wt: 446.7 g/mol
InChI Key: PQYOPBRFUUEHRC-UHFFFAOYSA-N
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Description

(-)-Xestospongin C: is a naturally occurring compound isolated from marine sponges, particularly those belonging to the genus Xestospongia. It is a member of the bisindole alkaloid family and has garnered significant interest due to its unique biological activities, including its role as an inhibitor of inositol 1,4,5-trisphosphate receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-xestospongin C involves several steps, starting from commercially available starting materials. The key steps include:

    Formation of the bisindole core: This is typically achieved through a series of condensation reactions involving indole derivatives.

    Functional group modifications: Various functional groups are introduced or modified to achieve the desired structure of this compound.

    Final cyclization: The final step involves cyclization to form the complete bisindole structure.

Industrial Production Methods

Industrial production of this compound is challenging due to its complex structure. advancements in synthetic organic chemistry have enabled the development of scalable methods. These methods often involve optimizing reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(-)-Xestospongin C undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Various substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds.

Scientific Research Applications

(-)-Xestospongin C has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying bisindole alkaloid synthesis and reactivity.

    Biology: It serves as a tool for investigating the role of inositol 1,4,5-trisphosphate receptors in cellular signaling.

    Medicine: Research has explored its potential as a therapeutic agent for diseases involving dysregulated calcium signaling.

    Industry: Its unique structure and biological activity make it a candidate for developing new pharmaceuticals and chemical probes.

Mechanism of Action

(-)-Xestospongin C exerts its effects primarily by inhibiting inositol 1,4,5-trisphosphate receptors, which are involved in the release of calcium from intracellular stores. By blocking these receptors, this compound can modulate calcium signaling pathways, affecting various cellular processes such as muscle contraction, secretion, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Xestospongin B: Another bisindole alkaloid with similar biological activities.

    Xestospongin D: Shares structural similarities but differs in its specific functional groups.

    Heparin: Although not structurally similar, it also affects calcium signaling pathways.

Uniqueness

(-)-Xestospongin C is unique due to its specific inhibition of inositol 1,4,5-trisphosphate receptors, which distinguishes it from other calcium signaling modulators. Its bisindole structure also sets it apart from other alkaloids and synthetic compounds.

Properties

IUPAC Name

9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H50N2O2/c1-3-7-15-25-17-21-30-20-10-14-24(28(30)31-25)12-6-2-4-8-16-26-18-22-29-19-9-13-23(11-5-1)27(29)32-26/h23-28H,1-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYOPBRFUUEHRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2CCN3CCCC(C3O2)CCCCCCC4CCN5CCCC(C5O4)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H50N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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